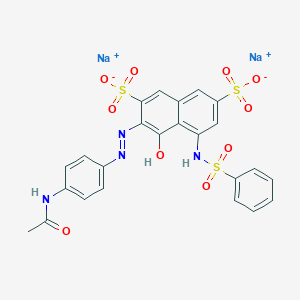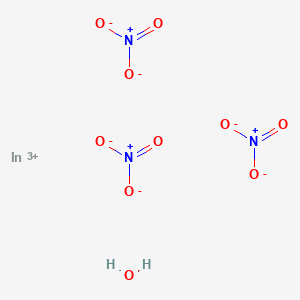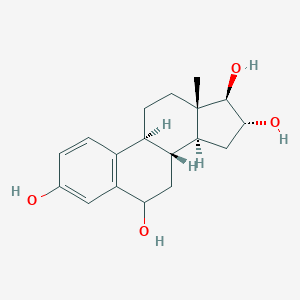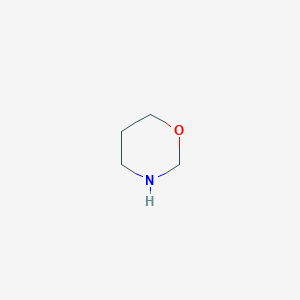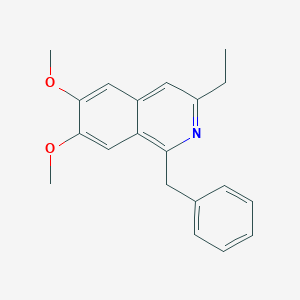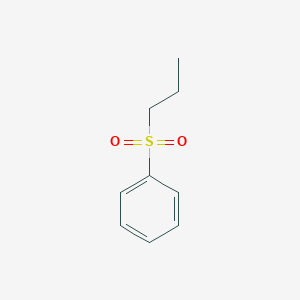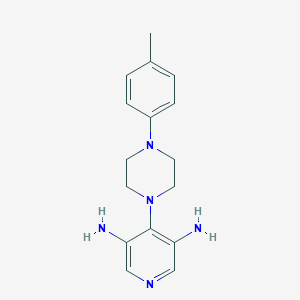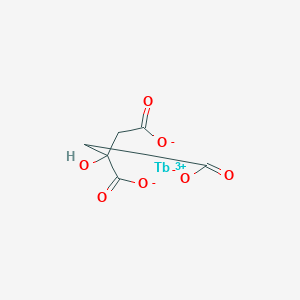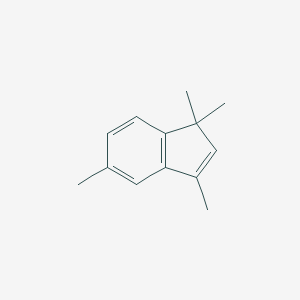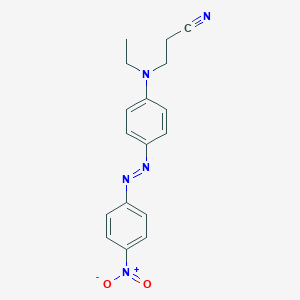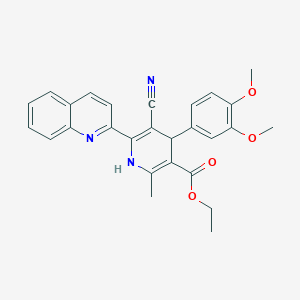
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CRF-1 antagonist due to its ability to block the activity of corticotropin-releasing factor 1 (CRF-1) receptors.
作用機序
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate acts as a selective antagonist of this compound receptors. This compound receptors are known to play a crucial role in the regulation of stress response, anxiety, and depression. By blocking the activity of this compound receptors, this compound reduces the release of stress hormones and thus exerts its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of stress hormones such as corticotropin-releasing hormone, adrenocorticotropic hormone, and cortisol. It also increases the levels of brain-derived neurotrophic factor, which is known to play a crucial role in the regulation of mood and emotions.
実験室実験の利点と制限
One of the significant advantages of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate is its selectivity for this compound receptors, which makes it a potent tool for studying the role of this compound receptors in various diseases. However, its limited solubility in water and poor pharmacokinetic properties can be a significant limitation for its use in in vivo studies.
将来の方向性
The potential therapeutic applications of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate are vast, and several future directions can be explored. One of the potential future directions is the development of more potent and selective this compound antagonists with better pharmacokinetic properties. Another possible future direction is the investigation of the role of this compound receptors in various diseases, including post-traumatic stress disorder, chronic pain, and obesity.
Conclusion:
In conclusion, this compound is a potent this compound antagonist with potential therapeutic applications in various diseases. Its selectivity for this compound receptors makes it a potent tool for studying the role of this compound receptors in various diseases. However, its limited solubility in water and poor pharmacokinetic properties can be a significant limitation for its use in in vivo studies. Several future directions can be explored to develop more potent and selective this compound antagonists with better pharmacokinetic properties and investigate the role of this compound receptors in various diseases.
合成法
The synthesis of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate involves a multi-step process. The first step involves the reaction of 2-methyl-3,5-diphenylpyridine with ethyl cyanoacetate in the presence of a base to form 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydropyridine. The second step involves the esterification of the resulting compound with ethyl chloroformate to form this compound.
科学的研究の応用
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anxiolytic, antidepressant, and anti-stress effects in preclinical studies. It has also been shown to have potential in the treatment of alcohol addiction, anxiety disorders, and depression.
特性
CAS番号 |
10354-39-9 |
|---|---|
分子式 |
C27H25N3O4 |
分子量 |
455.5 g/mol |
IUPAC名 |
ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-quinolin-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H25N3O4/c1-5-34-27(31)24-16(2)29-26(21-12-10-17-8-6-7-9-20(17)30-21)19(15-28)25(24)18-11-13-22(32-3)23(14-18)33-4/h6-14,25,29H,5H2,1-4H3 |
InChIキー |
SFQQMJFYDUUWFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)C3=NC4=CC=CC=C4C=C3)C |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)C3=NC4=CC=CC=C4C=C3)C |
同義語 |
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihy dro-3-pyridinecarboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



